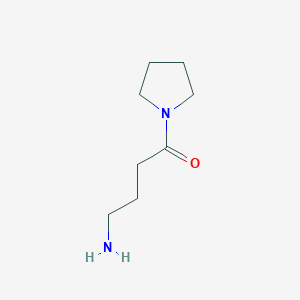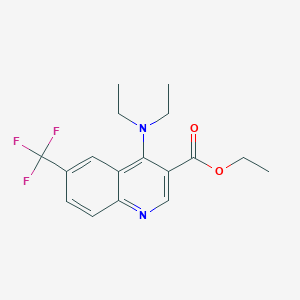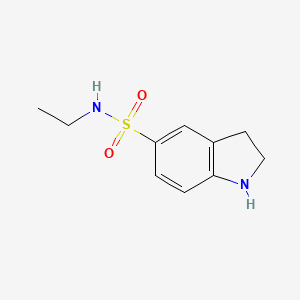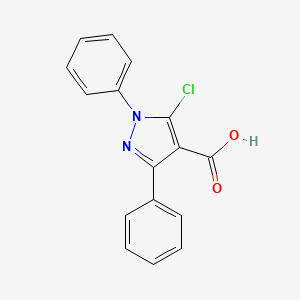
(4-Bromo-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine is an organic compound that features a bromobenzyl group and a trifluoromethoxyethyl group attached to an amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine typically involves the bromination of benzyl compounds followed by amination. One common method involves the bromination of p-bromotoluene using bromine under controlled conditions to produce 4-bromobenzyl bromide . This intermediate can then be reacted with 1-methyl-2-trifluoromethoxyethylamine under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow protocols for bromination reactions, utilizing N-bromosuccinimide and radical initiators such as compact fluorescent lamps . This method ensures efficient production while minimizing the use of hazardous solvents.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide can facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzyl derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine has several applications in scientific research:
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism by which (4-Bromo-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine exerts its effects involves interactions with specific molecular targets. The bromobenzyl group can interact with various enzymes and receptors, while the trifluoromethoxyethyl group may enhance the compound’s stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Bromide: Similar structure but lacks the trifluoromethoxyethyl group.
4-Bromobenzyl Bromide: Contains a bromobenzyl group but no amine or trifluoromethoxyethyl group.
Eigenschaften
Molekularformel |
C11H13BrF3NO |
|---|---|
Molekulargewicht |
312.13 g/mol |
IUPAC-Name |
N-[(4-bromophenyl)methyl]-1-(trifluoromethoxy)propan-2-amine |
InChI |
InChI=1S/C11H13BrF3NO/c1-8(7-17-11(13,14)15)16-6-9-2-4-10(12)5-3-9/h2-5,8,16H,6-7H2,1H3 |
InChI-Schlüssel |
ODZQXIYGHRCZCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC(F)(F)F)NCC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S,3S,4S)-3-(4-methoxyphenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12114616.png)



![Benzoic acid, 4-[[2-[[4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-, methyl ester](/img/structure/B12114648.png)

![[3-(2-Fluoro-phenyl)-propyl]-methyl-amine](/img/structure/B12114655.png)
![[3,4-Diacetyloxy-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12114656.png)
![2-amino-4-[(3-amino-3-carboxypropyl)disulfanyl]-5-(9H-fluoren-9-ylmethoxy)-5-oxopentanoic acid](/img/structure/B12114662.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12114667.png)


![4-[(2-Ethoxybenzoyl)amino]benzoic acid](/img/structure/B12114681.png)

